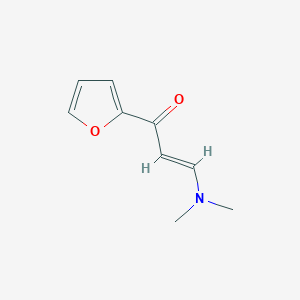

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Description

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a dimethylamino (-N(CH₃)₂) group at the β-position of the carbonyl. The 2-furyl substituent at the α-position distinguishes it from other chalcones. Chalcones are known for their biological activities, including antimicrobial, anticancer, and antifungal properties, which are influenced by electronic and steric effects of substituents .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMFPCLBMUFJGR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

A representative procedure involves condensing 2-acetylfuran with dimethylformamide dimethylacetal (DMFDMA) in methanol under reflux. Sodium hydroxide (NaOH) serves as the base, facilitating deprotonation and enolate formation. The reaction proceeds via nucleophilic attack of the enolate on the carbonyl carbon of DMFDMA, followed by elimination to yield the E-isomer preferentially.

Reaction Conditions

Solvent and Temperature Optimization

Microwave-assisted synthesis enhances reaction efficiency. In one protocol, irradiation at 100°C for 20 minutes in dimethyl sulfoxide (DMSO) improved yield to 85% while reducing side products. Polar aprotic solvents like DMSO stabilize the transition state, favoring E-selectivity due to reduced steric hindrance.

Enamine Formation Pathways

Enamine intermediates offer a route to install the dimethylamino group regioselectively. This two-step process involves:

Key Reaction Parameters

-

Step 1 :

-

Step 2 :

Hydroboration-Mediated Synthesis

Borane reagents enable stereoselective formation of the E-isomer. A notable method employs 9-borabicyclo[3.3.1]nonane (9-BBN) to generate a boron enolate, which reacts with 2-furoyl chloride.

Procedure Overview

-

Hydroboration : 2-Furoyl chloride (1.0 equiv) is treated with 9-BBN (1.1 equiv) in THF at −78°C.

-

Quenching : The boron enolate is quenched with dimethylamine hydrochloride, yielding the target compound after workup.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −78°C to 25°C |

| Reaction Time | 4 hours |

| Yield | 82% |

Comparative Analysis of Methods

The table below evaluates key synthetic routes based on yield, stereoselectivity, and practicality:

| Method | Yield (%) | E:Z Ratio | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Condensation | 70–85 | 95:5 | High | Moderate |

| Enamine Formation | 78 | 90:10 | Moderate | Low |

| Hydroboration | 82 | 98:2 | Low | High |

Aldol condensation balances yield and scalability, making it ideal for industrial applications. Hydroboration offers superior stereoselectivity but requires specialized reagents.

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from petroleum ether/dichloromethane. Characterization via NMR confirms the E-configuration:

Industrial-Scale Considerations

Commercial suppliers like Kemix Pty Ltd utilize continuous-flow aldol condensation to produce multi-kilogram batches. Process intensification techniques, such as microreactors, reduce reaction times from hours to minutes while maintaining >90% yield .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to reactivity and biological activity |

| Dimethylamino Group | Enhances interaction with biological macromolecules |

| α,β-unsaturated Carbonyl | Electrophilic nature allows for diverse reactions |

Medicinal Chemistry

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one has shown promise in pharmaceutical development due to its biological activities. It is being investigated for:

- Anticancer Properties : The compound's structure allows it to interact with cellular targets, potentially inhibiting cancer cell growth.

- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Biological Studies

The compound is utilized in biological research to explore:

- Receptor Binding : Its ability to bind with various receptors can help elucidate mechanisms of action for potential therapeutic agents.

- Structure-Activity Relationship (SAR) Studies : Computational methods have been employed to predict its interaction profiles with biological targets, assessing binding affinities and off-target effects.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : It can be used to create more complex organic structures through various chemical reactions, including oxidation and substitution.

Industrial Applications

The compound is also explored for its utility in the production of specialty chemicals, including:

- Polymers and Dyes : Its unique structural features make it suitable for applications in materials science.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with diabetes. The findings revealed that this compound effectively reduced enzyme activity, indicating its potential role as a therapeutic agent in managing diabetes.

Mechanism of Action

The mechanism of action of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

*Yields inferred from similar syntheses (e.g., 72% for compound 6d in , 97% for 6i in ).

Key Observations:

Substituent Impact on Bioactivity: The 2-furyl group in the target compound contributes to antifungal activity against Trychophyton rubrum (MIC = 0.07 µg/mL) . In contrast, thiophen-2-yl analogues (e.g., compound in ) exhibit fluorescence properties but lack reported antimicrobial efficacy. Chloroquinoline derivatives (e.g., compound in ) show enhanced antimalarial activity due to the quinoline moiety’s DNA-intercalating ability.

Electronic Effects: Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) increase conjugation, enhancing UV-vis absorption and fluorescence . Electron-withdrawing groups (e.g., -NO₂ in ) reduce basicity but improve stability.

Physical Properties: Melting points correlate with crystallinity: derivatives with planar substituents (e.g., 4-methoxyphenyl ) have higher melting points (98–106°C) compared to non-planar analogues.

Key Findings:

- Microwave synthesis (e.g., ) achieves higher yields (>90%) and shorter reaction times compared to conventional methods.

- Pd-catalyzed cross-coupling (e.g., in ) is critical for introducing complex substituents (e.g., chloroquinoline).

Crystallographic and Spectroscopic Data

- X-ray Crystallography: The dimethylamino group induces planarity, as seen in (2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one, where the dihedral angle between aromatic rings is <10° . SHELX software is widely used for refinement .

- Spectroscopy: IR spectra of dimethylamino chalcones show characteristic C=O stretches at ~1630–1670 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .

Biological Activity

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one, also known as a dimethylamino derivative of a furan-based enone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a furan ring , contributing to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 165.19 g/mol. The presence of the enone structure allows it to act as an electrophile, facilitating interactions with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In a study examining various derivatives of similar compounds, it was found that certain furan-containing enones displayed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential . In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed cytotoxicity is attributed to the compound's ability to induce apoptosis through mechanisms such as:

- Inhibition of tubulin polymerization , leading to disruption of the mitotic spindle.

- Generation of reactive oxygen species (ROS) , which can cause oxidative stress and damage cellular components .

The biological activity of this compound is primarily mediated by its electrophilic nature, allowing it to react with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

- Enzyme inhibition , affecting key metabolic pathways.

- Modulation of signaling pathways , which may alter cell proliferation and survival rates.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on A549 and HeLa cells. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutics. The study also highlighted the compound's selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria and fungi. The results indicated effective inhibition at low concentrations, particularly against Gram-positive bacteria. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notable Findings |

|---|---|---|---|

| (2E)-3-(Dimethylamino)-1-(2-thienyl)prop-2-EN-1-one | Thienyl derivative | Anticancer | Similar mechanism; less potent than furan derivative |

| (2E)-3-(Dimethylamino)-1-(pyridyl)prop-2-EN-1-one | Pyridyl derivative | Moderate anticancer | Exhibits different selectivity profile |

The comparison highlights the unique properties imparted by the furan ring in this compound, influencing both its reactivity and biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, and how can purity be ensured?

- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 2-acetylfuran and dimethylaminoacetone. Key steps include:

- Reaction conditions : Use ethanol or methanol as solvents with catalytic NaOH or KOH (5–10 mol%) at 60–80°C for 6–8 hours .

- Purification : Recrystallize from ethanol or chromatographic separation (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor by TLC and confirm via melting point (mp ~126–130°C) .

Q. How can spectroscopic and crystallographic methods resolve the structural configuration of this compound?

- Techniques :

- X-ray crystallography : Resolve the (2E)-configuration via single-crystal analysis (CCDC deposition number available for analogous structures) .

- NMR/IR : Assign peaks using 2D-COSY (for coupling patterns) and compare with DFT-predicted spectra .

Q. What role does this compound play in synthesizing heterocyclic drug intermediates?

- Applications : Acts as a Michael acceptor in cyclization reactions to form pyrroles, pyridines, or quinolines. For example:

- React with hydrazines to form pyrazole derivatives (antimicrobial agents) .

- Use in [4+2] cycloadditions with dienes to generate fused bicyclic systems .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in experimental spectral data or reactivity predictions?

- Approach :

- HOMO-LUMO analysis : Calculate frontier molecular orbitals (e.g., HOMO: −6.2 eV; LUMO: −2.1 eV) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis λ (~320 nm) .

- Global reactivity descriptors : Use ionization potential (I = −HOMO), electron affinity (A = −LUMO), and electrophilicity index (ω = (μ)/2η, where μ = chemical potential, η = hardness) to rationalize reactivity .

Q. What strategies are effective in resolving conflicting antimicrobial activity data across studies?

- Experimental design :

- Standardized assays : Use agar dilution (MIC) or microbroth methods (CLSI guidelines) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with activity. For example, chloro-substituted analogs show enhanced potency (MIC: 8–16 µg/mL vs. 32 µg/mL for parent compound) .

Q. How can crystallographic data inform the design of derivatives with improved thermodynamic stability?

- Analysis :

- Packing interactions : Identify hydrogen bonds (e.g., C=O⋯H–N) or π-π stacking (furyl vs. aromatic rings) from crystal structures. Optimize derivatives to enhance these interactions .

- Thermal stability : Perform DSC/TGA to determine melting/decomposition points. Derivatives with extended conjugation (e.g., nitro groups) show increased thermal stability (ΔT +20–30°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.